Selumetinib-D7

Description

Rationale for Deuteration in Pharmaceutical Science and Drug Discovery

The use of deuterium (B1214612) in drug design is a nuanced strategy aimed at improving a drug's metabolic stability without significantly altering its fundamental pharmacological activity. selvita.com This approach leverages a phenomenon known as the kinetic isotope effect to favorably influence how a drug is processed in the body.

Principles of Deuterium Isotope Effects in Drug Metabolism

The basis for the utility of deuteration lies in the primary kinetic isotope effect (KIE). portico.org The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. portico.org This difference in bond strength means that more energy is required to break a C-D bond compared to a C-H bond. portico.org

Many drugs are metabolized in the liver by cytochrome P450 (CYP450) enzymes, a process that often involves the cleavage of C-H bonds as a rate-determining step. bioscientia.de By replacing a hydrogen atom at a site of metabolic breakdown with a deuterium atom, the rate of this metabolic reaction can be significantly slowed. portico.orgbioscientia.de This deceleration of metabolism can have profound effects on the drug's pharmacokinetic properties. nih.gov

Strategic Advantages of Deuterated Analogs in Pharmacokinetics and Pharmacodynamics

The deliberate deuteration of a drug molecule can offer several strategic advantages in preclinical and clinical development:

Increased Metabolic Stability and Half-Life: By slowing the rate of metabolism, deuteration can increase the half-life of a drug in the body, meaning it remains at therapeutic concentrations for longer. wikipedia.orgjuniperpublishers.com

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of reactive or toxic metabolites. By blocking or slowing the metabolic pathway that produces these harmful byproducts, deuteration can potentially improve a drug's safety profile. scispace.com

Stabilization of Chiral Centers: For drugs that exist as a mixture of stereoisomers (enantiomers), deuteration at a chiral center can sometimes reduce the rate of interconversion between the isomers, allowing for the development of a more specific single-isomer drug.

It is important to note that the effects of deuteration are not always predictable and must be evaluated on a case-by-case basis. tandfonline.com Factors such as the specific metabolic pathway, the enzymes involved, and the position of deuteration all play a role in the ultimate impact on a drug's properties. tandfonline.commusechem.com

Overview of Selumetinib (B1684332) as a MEK1/2 Inhibitor

Selumetinib is a potent and selective inhibitor of MEK1 and MEK2, key protein kinases in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. wikipedia.org This pathway is crucial for regulating cell proliferation, differentiation, and survival. mdpi.com

Historical Context of MEK Pathway Inhibition in Preclinical Oncology

The MAPK/ERK pathway is frequently dysregulated in various cancers, often due to mutations in upstream proteins like RAS or BRAF. dovepress.com This constitutive activation of the pathway drives uncontrolled cell growth and tumor progression. ajmc.com Consequently, the MEK enzymes have become an attractive therapeutic target in oncology. dovepress.com Initial preclinical studies with selective MEK inhibitors demonstrated promising anti-tumor activity in cancer cell lines with BRAF and NRAS mutations. dovepress.com However, as single agents, the efficacy of MEK inhibitors can be short-lived in some preclinical models, prompting research into combination therapies. mdpi.comnih.gov

Foundational Preclinical Pharmacological Profiles of Selumetinib

Preclinical studies have extensively characterized the pharmacological effects of selumetinib. In a variety of cancer cell lines, including melanoma, colorectal, and lung cancer, selumetinib has been shown to inhibit the phosphorylation of ERK1/2, leading to cell growth inhibition and the induction of apoptosis. nih.gov The degree of this effect is often dependent on the mutational status of the RAS/RAF pathway. nih.gov In vivo studies using animal models have demonstrated that selumetinib can cause dose-dependent tumor growth inhibition, which correlates with the inhibition of ERK1/2 phosphorylation. nih.gov Furthermore, selumetinib has been investigated in preclinical models for its potential to prevent cardiac hypertrophy by targeting the ERK pathway. plos.org

Specific Academic Justification for Investigating Selumetinib-D7

The investigation of this compound is rooted in the metabolic profile of the parent compound, selumetinib. Selumetinib is primarily metabolized by phase I oxidation via CYP450 enzymes (notably CYP3A4, CYP2C19, and CYP1A2) and to a lesser extent by phase II glucuronidation. fda.govresearchgate.net A key metabolic pathway for selumetinib involves the formation of an active metabolite, N-desmethyl selumetinib, which is generated by CYP2C19 and CYP1A2. fda.gov This active metabolite is approximately 3 to 5 times more potent than selumetinib itself but constitutes less than 10% of the parent drug's levels in human plasma. fda.gov

Given that the metabolism of selumetinib involves the action of multiple CYP enzymes, it is a prime candidate for deuteration to enhance its metabolic stability. fda.govsmolecule.com The rationale for creating this compound is to strategically replace hydrogen atoms with deuterium at sites susceptible to metabolic oxidation. By doing so, researchers aim to slow down the rate of metabolism, which could potentially lead to:

A longer half-life for selumetinib, potentially allowing for less frequent dosing. google.com

A more consistent pharmacokinetic profile among patients with genetic variations in CYP enzyme activity.

While specific preclinical data on this compound is not widely published in peer-reviewed literature, its creation and availability from chemical suppliers for research purposes indicate an academic and commercial interest in exploring its potential advantages over the non-deuterated parent compound. The investigation of such deuterated analogs is a standard strategy in drug discovery to create potentially improved second-generation drugs. scispace.com

Data Tables

Table 1: Key Pharmacokinetic Parameters of Selumetinib

| Parameter | Value | Reference |

|---|---|---|

| Primary Metabolism | CYP3A4, CYP2C19, CYP1A2, UGT1A1, UGT1A3 | fda.gov |

| Active Metabolite | N-desmethyl selumetinib | fda.gov |

| Tmax (single dose) | 1-2 hours | nih.gov |

Table 2: Preclinical Effects of Selumetinib

| Finding | Model System | Reference |

|---|---|---|

| Inhibition of ERK1/2 phosphorylation | Cancer cell lines | nih.gov |

| Cell cycle arrest and apoptosis | Cancer cell lines | nih.gov |

| Tumor growth inhibition | Mouse xenograft models | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C17H15BrClFN4O3 |

|---|---|

Molecular Weight |

464.7 g/mol |

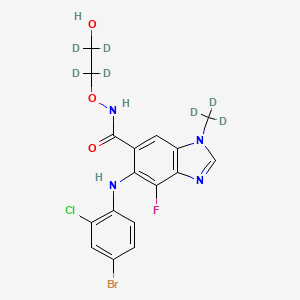

IUPAC Name |

6-(4-bromo-2-chloroanilino)-7-fluoro-N-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)-3-(trideuteriomethyl)benzimidazole-5-carboxamide |

InChI |

InChI=1S/C17H15BrClFN4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)/i1D3,4D2,5D2 |

InChI Key |

CYOHGALHFOKKQC-RDEKYTKOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOC([2H])([2H])C([2H])([2H])O |

Canonical SMILES |

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Selumetinib Selumetinib D7

Isotopic Labeling Strategies for Deuterium (B1214612) Incorporation

The successful synthesis of Selumetinib-D7 hinges on precise isotopic labeling strategies. These strategies are centered around the use of deuterated reagents and regioselective reactions to ensure the deuterium atoms are introduced at the desired N-methyl and 2-hydroxyethoxy positions.

Deuterium Source and Reagent Selection

The choice of deuterium source is fundamental to the synthesis. For the N-methyl-d3 group, a common and effective reagent is deuterated methyl iodide (CD3I) . tubitak.gov.tr This reagent provides a direct and efficient method for introducing the trideuterated methyl group onto the benzimidazole (B57391) nitrogen. The synthesis of CD3I itself can be achieved through various methods, including the reaction of deuterated methanol (B129727) with iodine. chemicalbook.comgoogle.com

For the 2-hydroxyethoxy-1,1,2,2-d4 fragment, the synthesis typically starts from deuterated ethylene (B1197577) glycol (HO-CD2CD2-OH) or deuterated ethylene oxide . fz-juelich.de These precursors, which are commercially available or can be synthesized, serve as the foundational building blocks for the deuterated side chain. The use of these reagents ensures that all four positions on the ethoxy group are deuterated.

| Deuterated Fragment | Deuterium Source/Reagent |

| N-methyl-d3 | Deuterated Methyl Iodide (CD3I) |

| 2-hydroxyethoxy-1,1,2,2-d4 | Deuterated Ethylene Glycol or Deuterated Ethylene Oxide |

Regioselective Deuteration Techniques

Regioselectivity is key to ensuring that deuterium is incorporated only at the intended positions.

The introduction of the N-methyl-d3 group is achieved through the methylation of a benzimidazole precursor. The methylation of benzimidazoles with methyl iodide is a well-established reaction. tubitak.gov.trtsijournals.com In the synthesis of this compound, the nitrogen atom of the benzimidazole ring is nucleophilic and will readily react with CD3I, leading to the formation of the N-methyl-d3 bond. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). tubitak.gov.tr

The synthesis of the N-(2-hydroxyethoxy-1,1,2,2-d4)amine side chain involves the use of deuterated ethylene glycol as the starting material. One possible synthetic route involves the partial oligomerization of deuterated ethylene glycol followed by functionalization to introduce an amino group. acs.org Alternatively, a more direct approach could involve the reaction of a suitable precursor with a deuterated hydroxyethylating agent.

Precursor Synthesis and Deuterium Exchange Processes

The synthesis of the core deuterated precursor, 5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-(methyl-d3)-1H-benzo[d]imidazole-6-carboxylic acid , would likely follow a synthetic route analogous to its non-deuterated counterpart. This would involve the formation of the benzimidazole ring from appropriate precursors, followed by the crucial N-methylation step using deuterated methyl iodide (CD3I). tubitak.gov.tr

The second key precursor, N-(2-hydroxyethoxy-1,1,2,2-d4)amine , can be synthesized from deuterated ethylene glycol. This can be achieved through a multi-step process, for example, by converting the deuterated diol to a mono-protected species, followed by activation of the remaining hydroxyl group and subsequent reaction with an amine equivalent.

Optimization of Deuterium Incorporation Efficiency

Maximizing the incorporation of deuterium is critical for the quality of the final product. The efficiency of deuterium incorporation is influenced by several factors, including the purity of the deuterated reagents and the reaction conditions.

For the N-methylation step, using highly enriched CD3I is paramount. The reaction conditions, such as temperature and reaction time, are optimized to drive the reaction to completion and minimize any potential side reactions. For instance, in related benzimidazole methylations, reactions are often run for several hours to ensure complete conversion. tubitak.gov.tr

In the synthesis of the deuterated side chain from deuterated ethylene glycol, each reaction step is carefully controlled to prevent any loss of deuterium. This includes the use of aprotic solvents where necessary and ensuring that all reagents are anhydrous to avoid H/D exchange. The efficiency of deuterium incorporation is typically monitored at each stage using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). plos.org

| Reaction Step | Key Optimization Parameters | Typical Deuterium Incorporation |

| N-methylation with CD3I | Purity of CD3I, reaction time, temperature | >98% |

| Synthesis of deuterated side chain | Anhydrous conditions, purity of deuterated ethylene glycol | >98% |

Purification and Isolation of Deuterated Product

The final step in the synthesis of this compound is the purification and isolation of the pure deuterated compound. Due to the multi-step nature of the synthesis, the crude product will contain residual reagents, solvents, and potentially small amounts of non-deuterated or partially deuterated impurities.

Following HPLC purification, the fractions containing the pure this compound are collected, and the solvent is removed, often by lyophilization, to yield the final product as a solid. The purity of the final compound is then rigorously assessed using analytical techniques such as analytical HPLC, Mass Spectrometry (to confirm the molecular weight and deuterium incorporation), and NMR spectroscopy (to confirm the structure and location of the deuterium atoms).

| Purification Stage | Technique | Typical Parameters |

| Crude Product Purification | Preparative HPLC | Column: C18; Mobile Phase: Acetonitrile (B52724)/Water with buffer |

| Final Product Analysis | Analytical HPLC, MS, NMR | To confirm purity, identity, and isotopic enrichment |

Isotopic Purity Assessment in Synthetic Batches

The assessment of isotopic purity in synthetic batches of this compound is a critical step in its quality control. Determining the precise level of deuterium incorporation and identifying the presence of partially deuterated or non-deuterated isotopologues is essential. Deuterated drug molecules are an area of growing interest in the pharmaceutical industry, and controlling these isotopologue impurities is vital. acs.orgfigshare.com The primary goal is to ensure that each batch meets predefined specifications for deuterium enrichment, as this can influence the compound's properties.

The analysis focuses on quantifying the distribution of all isotopic variants of the molecule, from the fully protiated (d0) version to the desired fully deuterated (d7) Selumetinib (B1684332). This process verifies the success of the synthetic deuteration and ensures batch-to-batch consistency. A combination of advanced analytical techniques is typically employed to achieve a comprehensive profile of the isotopic composition.

Several powerful analytical methodologies are utilized to quantify the level and confirm the position of deuterium enrichment in this compound. The most prominent and effective techniques are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Mass Spectrometry (MS): Mass spectrometry is a cornerstone technique for determining isotopic purity. It separates ions based on their mass-to-charge ratio (m/z), allowing for the clear differentiation of molecules with varying numbers of deuterium atoms.

Tandem Mass Spectrometry (MS/MS): This technique can be used to fragment the parent ions of different isotopologues. Analyzing the resulting fragment ions helps to confirm the location of the deuterium labels within the molecular structure, ensuring that deuteration occurred at the intended positions (the N-methyl and hydroxyethoxy groups for this compound).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool that provides detailed structural information and complements the data from mass spectrometry.

Proton NMR (¹H NMR): In a ¹H NMR spectrum of this compound, the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium provides direct evidence of successful deuteration. By integrating the residual proton signals and comparing them to signals from non-deuterated parts of the molecule, a quantitative assessment of deuterium incorporation at specific sites can be made. nih.gov

Carbon-13 NMR (¹³C NMR): Deuterium substitution causes a characteristic isotopic shift in the resonance of adjacent ¹³C nuclei. By decoupling both proton and deuterium nuclei, it is possible to resolve the ¹³C signals for different isotopologues. nih.gov The integration of these resolved signals offers another precise method for quantifying the degree of deuteration at specific molecular sites. nih.gov

Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei, providing a spectrum where each signal corresponds to a unique deuterated position in the molecule. It serves as a direct confirmation of the sites of isotopic labeling.

The table below illustrates the type of data obtained from an LC-HRMS analysis for a hypothetical batch of a deuterated compound, showing the relative abundance of each isotopologue.

| Isotopologue | Description | Relative Abundance (%) |

|---|---|---|

| d0 | Non-deuterated | 0.1 |

| d1 | Partially deuterated (1 Deuterium) | 0.2 |

| d2 | Partially deuterated (2 Deuterium) | 0.3 |

| d3 | Partially deuterated (3 Deuterium) | 0.5 |

| d4 | Partially deuterated (4 Deuterium) | 0.6 |

| d5 | Partially deuterated (5 Deuterium) | 1.2 |

| d6 | Partially deuterated (6 Deuterium) | 2.1 |

| d7 | Fully deuterated (Target) | 95.0 |

Advanced Analytical Characterization of Selumetinib D7

High-Resolution Mass Spectrometry for Isotopic Purity and Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable technique for the characterization of deuterated compounds like Selumetinib-D7. It provides high-accuracy mass measurements, enabling the confirmation of elemental composition and the assessment of isotopic enrichment. tandfonline.comresearchgate.net

The chemical name for this compound is 5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-N-(2-hydroxyethoxy-1,1,2,2-d4)-1-(methyl-d3)-1H-benzo[d]imidazole-6-carboxamide. clearsynth.comsynzeal.com This structure incorporates seven deuterium (B1214612) atoms, leading to a nominal mass increase of 7 Da compared to the non-deuterated Selumetinib (B1684332).

Table 1: Molecular Weights of Selumetinib and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| Selumetinib | C₁₇H₁₅BrClFN₄O₃ | 457.7 |

| This compound | C₁₇H₈D₇BrClFN₄O₃ | 464.7 |

Data sourced from SynZeal and Tocris Bioscience. synzeal.comtocris.com

HRMS, often coupled with liquid chromatography (LC-HRMS), readily distinguishes between Selumetinib and this compound based on their significant mass difference. The high resolving power of instruments like the Orbitrap allows for the separation of the isotopic patterns of the deuterated and non-deuterated species, which may co-elute chromatographically.

The primary goal is to determine the isotopic purity of this compound, which involves quantifying the relative abundance of the desired deuterated molecule (D7) compared to its less-deuterated isotopologues (D0 to D6). researchgate.net Full scan HRMS analysis reveals the isotopic cluster for the protonated molecule [M+H]⁺. For Selumetinib, the monoisotopic mass of the [M+H]⁺ ion is approximately 458.01 Da. For this compound, the expected monoisotopic mass is approximately 465.05 Da.

A detailed study of the fragmentation pattern of Selumetinib provides a roadmap for the structural confirmation of its deuterated analog. mdpi.com By comparing the tandem mass spectra (MS/MS) of the parent compound and this compound, one can confirm the location of the deuterium labels. Fragments containing the N-methyl group or the hydroxyethoxy side chain will show a mass shift corresponding to the number of deuterium atoms present (3 and 4, respectively). For instance, a key fragmentation of Selumetinib involves the loss of the hydroxyethoxy group; in this compound, this would correspond to the loss of the deuterated side chain, resulting in a fragment ion with a predictable mass shift. mdpi.com

Table 2: Illustrative HRMS Fragmentation Data for Structural Confirmation

| Parent Compound | Precursor Ion (m/z) | Key Fragment Ion | Fragment m/z (Selumetinib) | Fragment m/z (this compound) | Mass Shift (Da) | Deuterated Moiety Confirmed |

|---|---|---|---|---|---|---|

| Selumetinib | 458.01 | [M+H - C₂H₅O₂N]⁺ | 383.98 | 383.98 | 0 | Benzimidazole (B57391) core |

| This compound | 465.05 | [M+H - C₂D₄HO₂N]⁺ | 383.98 | N/A | N/A | |

| Selumetinib | 458.01 | [M+H - C₁₅H₉BrClFN₃O]⁺ | 76.06 | 80.08 | 4 | Hydroxyethoxy group |

| This compound | 465.05 | [M+H - C₁₅H₅D₃BrClFN₃O]⁺ |

This table is illustrative, based on established fragmentation patterns. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Content

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the precise location of deuterium atoms within a molecule and for quantifying the degree of deuteration at each site.

A comparative analysis of the ¹H NMR and ²H NMR spectra provides definitive structural evidence.

¹H NMR Analysis: The ¹H NMR spectrum of this compound is expected to show a significant reduction or complete absence of signals corresponding to the protons that have been replaced by deuterium. Specifically, the signals for the N-methyl protons and the four protons on the hydroxyethoxy chain should be absent. The integration of any residual proton signals at these positions relative to a known internal standard or other protons on the molecule allows for the calculation of isotopic purity.

²H NMR (Deuterium NMR) Analysis: This technique directly observes the deuterium nuclei. The ²H NMR spectrum of this compound will display signals at chemical shifts characteristic of the deuterated positions. synzeal.com Because the chemical environments are nearly identical, the chemical shifts in ²H NMR are very similar to those in ¹H NMR. researchgate.net This analysis confirms that deuteration has occurred at the intended sites—the N-methyl and hydroxyethoxy groups. The presence of sharp, distinct peaks for the -CD₃ and -OCD₂CD₂O- moieties verifies the structural integrity and the specific locations of the deuterium labels.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic methods, especially Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are essential for assessing the chemical purity of this compound and for its quantification when used as an internal standard in preclinical research. nih.govnih.gov

Validated bioanalytical methods for Selumetinib almost invariably use this compound as an internal standard. researchgate.netnih.gov The development of these methods involves optimizing both the chromatographic separation and the mass spectrometric detection.

Chromatography: Reversed-phase HPLC is typically employed to separate Selumetinib and its metabolites from endogenous components in biological matrices. Since this compound is structurally almost identical to Selumetinib, it co-elutes or elutes with a very similar retention time.

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are selected for both the analyte (Selumetinib) and the internal standard (this compound) to ensure selectivity and sensitivity. The 7-dalton mass difference allows for completely distinct MRM transitions, preventing cross-talk between the analyte and the internal standard.

Table 3: Typical LC-MS/MS Method Parameters for Selumetinib Analysis using this compound IS

| Parameter | Condition |

|---|---|

| LC System | HPLC system (e.g., Shimadzu, Waters) |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and water with formic acid |

| Flow Rate | 0.5 mL/min |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5500) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Selumetinib) | Q1: 458.0 -> Q3: 384.0 |

| MRM Transition (this compound) | Q1: 465.0 -> Q3: 384.0 |

Parameters are illustrative and based on published methods for Selumetinib bioanalysis. tandfonline.comnih.govnih.gov

Before a method can be used in preclinical studies, it must undergo rigorous validation according to regulatory guidelines. researchgate.netnih.gov The validation process establishes the method's reliability, accuracy, and precision. When this compound is used as the internal standard, the validation assesses parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects. researchgate.netbiopharmaservices.com

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte is tested over a specific range (e.g., 2.00–2000 ng/mL). nih.gov

Accuracy and Precision: These are assessed by analyzing quality control (QC) samples at multiple concentration levels on different days. Accuracy should typically be within ±15% of the nominal value, and precision (expressed as the coefficient of variation, %CV) should not exceed 15%.

Selectivity: The method is tested for interferences from endogenous matrix components.

Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard is evaluated to ensure that it does not compromise the accuracy of the quantification. The consistent response of the this compound internal standard across different lots of biological matrix is crucial. biopharmaservices.com

Table 4: Example Validation Summary for a Selumetinib LC-MS/MS Assay

| Validation Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Calibration Curve Range | 2.00 - 2000 ng/mL | Correlation coefficient (r²) > 0.99 |

| Intra-day Precision (%CV) | ≤ 15% | 2.1% - 8.5% |

| Inter-day Precision (%CV) | ≤ 15% | 3.5% - 9.2% |

| Intra-day Accuracy (% Bias) | Within ±15% | -7.8% to 6.5% |

| Inter-day Accuracy (% Bias) | Within ±15% | -5.4% to 4.9% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | IS-normalized factor within acceptable limits | Pass |

Data are representative of typical bioanalytical method validation results. researchgate.netnih.gov

Comparative Pharmacokinetics and Metabolism of Selumetinib D7 in Preclinical Systems

In Vitro Metabolic Stability and Metabolite Identification

In vitro systems, such as liver microsomes and hepatocytes, are crucial for predicting how a drug will be metabolized in the body. nih.govnuvisan.com For Selumetinib-D7, these systems would be used to assess its metabolic stability and to identify the resulting deuterated metabolites.

Enzyme Kinetics and Isotope Effects on Cytochrome P450 (CYP) Metabolism

Selumetinib (B1684332) is primarily metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 playing a major role, and CYP2C19, CYP1A2, CYP2C9, CYP2E1, and CYP3A5 contributing to a lesser extent. fda.govresearchgate.net One of the key metabolic pathways for selumetinib is N-demethylation, which produces the active metabolite N-desmethyl selumetinib. fda.govresearchgate.net This reaction is primarily mediated by CYP2C19 and CYP1A2. fda.gov

The introduction of deuterium (B1214612) at or near a site of metabolism can lead to a kinetic isotope effect (KIE), where the bond between carbon and deuterium (C-D) is stronger and thus more difficult to break than a carbon-hydrogen (C-H) bond. numberanalytics.comnih.gov This effect can slow down the rate of metabolism. numberanalytics.com For this compound, if deuterium is placed on the N-methyl group, a primary KIE would be expected to decrease the rate of N-demethylation by CYP2C19 and CYP1A2. numberanalytics.comnih.gov The magnitude of this isotope effect would depend on the extent to which C-H bond cleavage is the rate-limiting step in the metabolic reaction. plos.org

Studies with other drugs have shown that the magnitude of the deuterium isotope effect can vary depending on the specific CYP isoform involved and the position of deuteration. plos.org Therefore, in vitro studies using recombinant human CYP enzymes would be necessary to precisely quantify the kinetic parameters (Km and Vmax) for the metabolism of this compound and to determine the intrinsic clearance for each metabolic pathway. Comparing these values to those of non-deuterated selumetinib would reveal the specific impact of deuteration on CYP-mediated metabolism.

Uridine Diphosphate Glucuronosyltransferase (UGT) Interactions and Deuteration Impact

In addition to CYP-mediated metabolism, selumetinib also undergoes direct glucuronidation by Uridine Diphosphate Glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A3. fda.gov It is estimated that approximately 29% of the intrinsic clearance of selumetinib is attributable to UGT enzymes. fda.gov Selumetinib has also been shown to be a potent inhibitor of UGT2B7. nih.gov

The impact of deuteration on UGT-mediated metabolism is generally less pronounced than on CYP-mediated oxidation, as glucuronidation does not typically involve the cleavage of a C-H bond at the site of deuteration. However, secondary isotope effects could potentially alter the conformation of the molecule and its interaction with the UGT active site. In vitro studies using human liver microsomes or recombinant UGT enzymes would be required to determine if the deuteration in this compound affects its affinity for UGT1A1 and UGT1A3 or its inhibitory potential against UGT2B7. solvobiotech.comevotec.com

Identification and Structural Elucidation of Deuterated Metabolites

The identification of metabolites is a critical step in understanding the metabolic fate of a drug. For this compound, this would involve incubating the compound with liver microsomes or hepatocytes and then analyzing the resulting mixture using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netbiorxiv.org

The use of deuterated substrates can aid in metabolite identification. The distinct mass shift introduced by deuterium allows for the clear differentiation of drug-related material from endogenous components in mass spectrometry analysis. researchgate.net By comparing the mass spectra of the metabolites of this compound with those of non-deuterated selumetinib, researchers could pinpoint the sites of metabolic attack and identify the specific deuterated metabolites formed.

Comparison of Metabolic Profiles with Non-Deuterated Selumetinib

A direct comparison of the metabolic profiles of this compound and non-deuterated selumetinib would be essential. This would involve incubating both compounds under identical in vitro conditions and quantifying the formation of various metabolites over time.

This comparative analysis would likely reveal a "metabolic switching" phenomenon. nih.gov If the primary site of metabolism in selumetinib is blocked or slowed by deuteration in this compound, metabolism may be shunted towards alternative pathways that are minor in the non-deuterated compound. nih.gov This could lead to a different proportion of metabolites for this compound compared to selumetinib. For example, a decrease in the formation of the deuterated N-desmethyl metabolite might be accompanied by an increase in glucuronidated or other oxidized metabolites.

In Vivo Pharmacokinetic Profiles in Animal Models

In vivo studies in animal models are necessary to understand how the alterations in metabolism observed in vitro translate to the whole-body pharmacokinetic profile. biolivz.combccrc.ca

Absorption and Bioavailability Assessments

Selumetinib is rapidly absorbed after oral administration, with a time to maximum concentration (Tmax) of approximately 1 to 1.5 hours and an absolute oral bioavailability of 62% in healthy adults. drugbank.comnih.gov The absorption of this compound would be assessed in animal models such as mice, rats, or dogs by administering the compound and measuring its concentration in plasma over time. bioduro.comugd.edu.mk

While deuteration is not expected to directly affect the mechanisms of absorption, changes in first-pass metabolism in the liver could alter the bioavailability of this compound. If deuteration successfully slows down hepatic metabolism, a higher proportion of the absorbed dose may reach systemic circulation, resulting in increased bioavailability compared to non-deuterated selumetinib.

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of Selumetinib and this compound in an Animal Model This table presents hypothetical data for illustrative purposes and is not based on actual experimental results.

| Parameter | Selumetinib | This compound (Hypothetical) | Potential Implication of Deuteration |

|---|---|---|---|

| Tmax (h) | 1-2 nih.gov | 1-2 | No significant change expected in the rate of absorption. |

| Cmax (ng/mL) | 1051-1726 nih.gov | Potentially higher | Reduced first-pass metabolism could lead to higher peak plasma concentrations. |

| AUC (ng·h/mL) | Variable | Potentially higher | Decreased metabolic clearance would result in greater overall drug exposure. |

| Bioavailability (%) | 62 drugbank.com | Potentially higher | Reduced first-pass metabolism could increase the fraction of the dose reaching systemic circulation. |

| t1/2 (h) | ~6.2-13.7 fda.govresearchgate.net | Potentially longer | Slower metabolism would lead to a longer elimination half-life. |

List of Compounds Mentioned:

Selumetinib

this compound

N-desmethyl selumetinib

Distribution to Target Tissues and Organs (e.g., tumor, brain)

Preclinical studies investigating the distribution of selumetinib have provided insights into its penetration into key target tissues. In murine models with pediatric pilocytic astrocytoma xenografts harboring BRAF mutations, selumetinib demonstrated significant tumor regression, suggesting adequate distribution to the tumor site to exert its therapeutic effect. nih.gov Despite restricted brain penetration observed in these murine studies, the positive responses seen in patients with low-grade gliomas (LGG) may indicate that even at lower concentrations, selumetinib has a potent anti-tumor effect within the central nervous system. nih.gov

In healthy male volunteers, circulating drug-related material of selumetinib was primarily found in the plasma, with minimal distribution into red blood cells. nih.gov This indicates that plasma is the main carrier of selumetinib and its metabolites throughout the body.

Further research using advanced imaging techniques like deuterium metabolic imaging (DMI) could offer a more detailed and quantitative assessment of this compound distribution in tumors and the brain. uu.nl DMI is an MRS-based method that can detect deuterated substrates and their metabolic products, providing a non-invasive way to map active metabolism in vivo. uu.nlnih.gov

Excretion Pathways and Clearance Rates

The excretion of selumetinib has been characterized in human studies. Following a single oral dose of radiolabeled selumetinib, approximately 93% of the radioactive dose was recovered within 216 hours. nih.gov The primary route of excretion was through feces, accounting for 59% of the dose, while urine accounted for 33%. nih.gov This indicates that both renal and fecal pathways are significant for the elimination of selumetinib and its metabolites.

Unchanged selumetinib was a minor component in urine, representing ≤1% of the administered dose. nih.gov The majority of the drug is eliminated after being metabolized, with the liver being the primary site of drug elimination. nih.gov In feces, unchanged selumetinib accounted for an average of 19% of the dose. nih.gov

The typical plasma clearance of selumetinib in a joint analysis of adult and pediatric patients was determined to be 11.6 L/h. nih.gov The terminal elimination half-life of selumetinib is approximately 7.5 hours. nih.gov

Table 1: Excretion of Selumetinib in Humans

| Excretion Pathway | Percentage of Recovered Dose | Form |

| Feces | 59% | Metabolites and Unchanged Drug (19%) |

| Urine | 33% | Metabolites and Unchanged Drug (≤1%) |

| Total Recovery | 93% |

Impact of Deuteration on Half-Life and Systemic Exposure

Deuteration, the substitution of hydrogen with its isotope deuterium, is a strategy used in drug development to improve pharmacokinetic properties. The carbon-deuterium bond is more stable than the carbon-hydrogen bond, which can slow down the rate of drug metabolism. dovepress.com This alteration can lead to several potential benefits, including:

Increased Half-Life: By reducing the rate of metabolic breakdown, deuteration can extend the half-life of a drug, potentially allowing for less frequent dosing.

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful metabolites, thereby improving the drug's safety profile. dovepress.com

Enhanced Target Selectivity: Deuteration may reduce the formation of non-selective metabolites, leading to improved targeting of the intended biological pathway.

The primary effect of deuteration is often a decrease in the rate of drug clearance, which in turn increases the half-life and duration of action. dovepress.com This can allow for the administration of lower or less frequent doses while maintaining therapeutic efficacy and potentially reducing adverse effects. dovepress.com For this compound, this could translate to a more favorable pharmacokinetic profile compared to its non-deuterated counterpart, although specific data on this compound's half-life and systemic exposure from direct comparative preclinical studies is not yet widely published.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Deuterated Analogs

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. nih.govnih.gov These models integrate physiological and biochemical data to simulate the concentration-time profiles of a drug in various tissues and organs. nih.gov

For deuterated analogs like this compound, PBPK modeling can be particularly valuable for several reasons:

Predicting Human Pharmacokinetics: PBPK models can be developed using in vitro data and preclinical findings to predict the pharmacokinetic behavior of a deuterated drug in humans before clinical trials are conducted.

Evaluating the Impact of Deuteration: By comparing the PBPK model of a deuterated drug with that of its non-deuterated parent compound, researchers can quantify the expected changes in metabolism, clearance, half-life, and systemic exposure.

Informing Dose Selection: The predictions from PBPK models can help in selecting appropriate doses for first-in-human studies of deuterated compounds. nih.gov

Assessing Drug-Drug Interactions: PBPK models can be used to simulate the potential for drug-drug interactions with co-administered medications, which is a critical aspect of drug development. nih.govnih.gov

PBPK models for selumetinib have already been developed and used to evaluate drug-drug interactions and to guide dosing in pediatric populations. nih.govnih.gov These existing models could serve as a foundation for developing a specific PBPK model for this compound, incorporating the known effects of deuteration on metabolism to refine the predictions for this new chemical entity. The complexity of cytochrome P450 enzyme interactions, which are responsible for the metabolism of many drugs, highlights the importance of such models in understanding how deuteration might alter pharmacokinetic outcomes. researchgate.net

Preclinical Pharmacological Characterization of Selumetinib D7

In Vitro Pharmacodynamic Studies

Target Engagement and Selectivity in Cellular Assays (e.g., MEK1/2 inhibition, ERK phosphorylation)

Selumetinib (B1684332) is a potent and highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2 enzymes. dovepress.comdrugbank.comnih.govresearchgate.net In cell-free assays, selumetinib demonstrates a half-maximal inhibitory concentration (IC50) of 14 nmol/L against purified MEK1. dovepress.comtandfonline.com Its high selectivity is evidenced by the lack of inhibition against more than 40 other kinases at concentrations up to 10 µmol/L. dovepress.comtandfonline.com

The primary mechanism of action of selumetinib is the inhibition of the MEK1/2-ERK1/2 signaling pathway. This is demonstrated by the potent inhibition of both basal and growth factor-induced phosphorylation of ERK1/2 in various cancer cell lines. dovepress.comnih.govtandfonline.com For instance, in Malme-3M cells, the IC50 for inhibiting ERK1/2 phosphorylation is 10.3 nM. targetmol.com Importantly, selumetinib does not inhibit the phosphorylation of MEK1/2 itself, indicating that it directly targets the enzymatic activity of MEK rather than the upstream activation by RAF. tandfonline.com This targeted engagement effectively blocks the downstream signaling cascade that is crucial for cell proliferation and survival in many cancers. drugbank.comtandfonline.com In studies with pediatric low-grade glioma (PLGG) cell lines, selumetinib completely suppressed MAPK phosphorylation. spandidos-publications.com Similarly, in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) cell lines, selumetinib effectively inhibits both basal and induced levels of ERK1/2 phosphorylation. nih.gov

| Parameter | Value | Cell Line/System | Reference |

| MEK1 IC50 | 14 nM | Cell-free | dovepress.comtandfonline.com |

| ERK1/2 Phosphorylation IC50 | 10.3 nM | Malme-3M | targetmol.com |

| Kinase Selectivity | No inhibition of >40 other kinases | Up to 10 µmol/L | dovepress.comtandfonline.com |

Cell Proliferation and Apoptosis Studies in Relevant Cancer Cell Lines and Primary Cell Cultures

Selumetinib has demonstrated significant anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines, particularly those with activating mutations in the BRAF and RAS genes. nih.gov The sensitivity to selumetinib often correlates with the genetic background of the cancer cells. For example, cell lines with activating B-Raf or K-/N-Ras mutations typically exhibit IC50 values for growth inhibition of less than 1 µM, while cell lines with wild-type BRAF and RAS are often resistant, with IC50 values up to 50 µM. nih.gov

In triple-negative breast cancer (TNBC) cell lines HCC1937 and MDA-MB-231, selumetinib reduced cell viability in a dose-dependent manner, with IC50 values of 15.65 µM and 12.94 µM, respectively. nih.gov In these same cell lines, selumetinib was also shown to trigger apoptosis and induce a G1 phase cell cycle arrest. nih.govresearchgate.net Similarly, in other breast cancer cells, selumetinib triggered apoptosis and G1 phase block in a dose-dependent manner. targetmol.com In colorectal cancer cell lines, selumetinib's effect on proliferation varies, with sensitive cell lines undergoing G1 arrest. researchgate.net For intrahepatic cholangiocarcinoma (ICC) cell lines, selumetinib inhibited cell proliferation, with RBE cells showing a 32% growth inhibition at 0.5 µM after 48 hours and HuH28 cells showing a 15% growth inhibition at 1 µM after 48 hours. mdpi.com

The induction of apoptosis by selumetinib has been observed in vitro and is a key mechanism of its anti-tumor activity. nih.govnih.gov In some cases, the pro-apoptotic effect of selumetinib can be enhanced by other cellular stressors. For example, in MDA-MB-231 breast cancer cells, the combination of serum deprivation and selumetinib treatment led to a dramatic induction of apoptosis. nih.govoncoscience.us However, in some instances, such as in certain uveal melanoma cell lines, selumetinib monotherapy is not effective at inducing apoptosis due to the activation of alternative survival pathways. dovepress.com

| Cell Line | Cancer Type | IC50 (Proliferation) | Apoptotic Effect | Reference |

| HCC1937 | Triple-Negative Breast Cancer | 15.65 µM | Yes | nih.gov |

| MDA-MB-231 | Triple-Negative Breast Cancer | 12.94 µM | Yes | nih.gov |

| RBE | Intrahepatic Cholangiocarcinoma | ~0.5 µM (32% inhibition) | Not specified | mdpi.com |

| HuH28 | Intrahepatic Cholangiocarcinoma | ~1 µM (15% inhibition) | Not specified | mdpi.com |

| Various BRAF/RAS mutant | Multiple | <1 µM | Yes | nih.gov |

| Various BRAF/RAS wild-type | Multiple | >50 µM | Minimal | nih.gov |

Effects on Downstream Signaling Pathways and Gene Expression

The primary downstream effect of selumetinib is the inhibition of ERK1/2 phosphorylation, which in turn modulates the activity of numerous transcription factors and signaling proteins involved in cell growth, survival, and differentiation. aacrjournals.org In a murine cachexia model, selumetinib treatment led to decreased phosphorylation of ERK1/2. aacrjournals.org

Beyond direct MAPK pathway inhibition, selumetinib can influence other signaling networks. In some contexts, inhibition of the MEK/ERK pathway by selumetinib can lead to the activation of the PI3K/AKT pathway as a feedback mechanism. aacrjournals.orgresearchgate.net For example, in a murine cachexia model, selumetinib treatment not only inhibited ERK phosphorylation but also enhanced AKT activation and downstream mTOR signaling. aacrjournals.orgresearchgate.net Conversely, in BRAF L525R mutant cells, selumetinib reduced AKT phosphorylation, which was associated with increased sensitivity to the drug. nih.gov

Gene expression analyses have revealed that selumetinib can modulate the expression of genes involved in various cellular processes. In human neurofibroma Schwann cells, RNA sequencing showed that selumetinib treatment led to differential expression of 4,888 genes, affecting processes such as cell division, cell cycle, and cell migration. medsci.org In a syngeneic tumor model, selumetinib was found to reverse the increase in Cox-2 and Arg1 expression mediated by anti-CTLA-4 therapy. researchgate.net Furthermore, in KRAS mutant colorectal cancer cells, selumetinib has been shown to reduce the secretion of VEGF-A. dovepress.com

In Vivo Preclinical Efficacy Models

Efficacy in Xenograft and Syngeneic Animal Models

Selumetinib has demonstrated significant anti-tumor efficacy in a variety of preclinical animal models, including both xenografts (human tumors grown in immunodeficient mice) and syngeneic models (tumors grown in immunocompetent mice of the same genetic background). amegroups.org

In xenograft models of various cancers, including colorectal, pancreatic, non-small cell lung, hepatocellular, and melanoma, selumetinib has been shown to inhibit tumor growth and, in some cases, cause tumor regression. tandfonline.com The efficacy in these models is often dose-dependent. nih.gov For instance, in a KRAS-mutant non-small cell lung cancer (NSCLC) xenograft model (A549), selumetinib showed anti-tumor effects, which were enhanced when combined with other agents. oncotarget.com In KRAS mutant colorectal cancer xenografts (LoVo and HCT-116), the combination of selumetinib with an mTOR inhibitor resulted in a 93% tumor growth inhibition (TGI) in the LoVo model. aacrjournals.org In a patient-derived NSCLC xenograft model without a KRAS mutation, selumetinib monotherapy resulted in a TGI of 48%. aacrjournals.org In a model of breast cancer bone metastases using MDA-MB-231 cells, selumetinib treatment dramatically inhibited the growth of metastases. oncoscience.us

In syngeneic models, which allow for the study of interactions with the immune system, selumetinib has also shown efficacy. In a syngeneic model of malignant peripheral nerve sheath tumors (MPNST), the combination of selumetinib with an RXR agonist significantly reduced tumor growth. mdpi.com Similarly, in a syngeneic colorectal xenograft model, combining selumetinib with immune checkpoint blockers resulted in significant tumor growth inhibition. nih.gov

| Model Type | Cancer Type | Key Findings | Reference |

| Xenograft | Colorectal, Pancreatic, NSCLC, Melanoma | Tumor growth inhibition and regression. | tandfonline.com |

| Xenograft | KRAS-mutant NSCLC (A549) | Anti-tumor effect, enhanced with combination therapy. | oncotarget.com |

| Xenograft | KRAS-mutant Colorectal (LoVo) | 93% Tumor Growth Inhibition (in combination). | aacrjournals.org |

| Xenograft | NSCLC (patient-derived, KRAS wild-type) | 48% Tumor Growth Inhibition (monotherapy). | aacrjournals.org |

| Xenograft | Breast Cancer Bone Metastasis (MDA-MB-231) | Dramatic inhibition of metastasis growth. | oncoscience.us |

| Syngeneic | Malignant Peripheral Nerve Sheath Tumor | Significant tumor growth reduction (in combination). | mdpi.com |

| Syngeneic | Colorectal Cancer | Significant tumor growth inhibition (in combination). | nih.gov |

Evaluation of Tumor Growth Inhibition Mechanisms in Animal Models

The primary mechanism of tumor growth inhibition by selumetinib in animal models is the suppression of the MAPK pathway, leading to reduced cell proliferation and increased apoptosis. nih.govaacrjournals.org This is consistently demonstrated by the reduced phosphorylation of ERK in tumor tissues from selumetinib-treated animals. oncotarget.commdpi.comfrontiersin.org

In vivo studies have confirmed that selumetinib induces apoptosis in tumors. nih.govnih.gov In a breast cancer bone metastasis model, selumetinib treatment led to a central core of apoptosis within the tumor lesions, which was associated with decreased tumor bioluminescence. nih.govoncoscience.us This effect was hypothesized to be due to increased sensitivity of the poorly perfused, nutrient-deprived central tumor regions to the pro-apoptotic effects of MEK inhibition. nih.govoncoscience.us In a KRAS-mutant NSCLC xenograft model, the combination of selumetinib with phenformin (B89758) suppressed tumor growth through both the inhibition of cell proliferation (as indicated by reduced Ki-67 staining) and the activation of apoptosis (as shown by increased TUNEL signals). oncotarget.com

Furthermore, selumetinib can impact the tumor microenvironment. In a model of renal cell carcinoma, selumetinib in combination with everolimus (B549166) was shown to inhibit angiogenesis by reducing the secretion of VEGF from tumor cells. oncotarget.com In a syngeneic MPNST model, selumetinib treatment was associated with a reduction in tumor-promoting macrophages. mdpi.com

Comparative Efficacy of Selumetinib-D7 vs. Selumetinib in Animal Models

Due to a lack of publicly available preclinical data specifically for this compound, this section will detail the established efficacy of Selumetinib in relevant animal models. It is hypothesized that the deuterated form, this compound, would exhibit a comparable, if not enhanced, efficacy profile due to potentially improved pharmacokinetic properties, a common goal of deuteration.

In a different context, a study on cardiac hypertrophy in an abdominal aortic constriction (AAC) rat model found that selumetinib treatment prevented cardiomyocyte enlargement, fetal gene overexpression, and cardiac fibrosis. plos.org Furthermore, in a minipig model of neurofibromatosis type 1 (NF1), a single oral dose of selumetinib led to a significant reduction of extracellular regulated kinase (ERK) phosphorylation in various tissues, including peripheral blood mononuclear cells, skin, and sciatic nerve, indicating potent target engagement in vivo. nih.gov

Preclinical Studies on Combinatorial Therapeutic Approaches

Rationale for Combination Strategies with this compound in Animal Models

The primary rationale for exploring combination therapies with Selumetinib stems from the observation of both innate and acquired resistance to MEK inhibitors when used as monotherapy. researchgate.netaacrjournals.org While effective in the short term, single-agent MEK inhibition can lead to the activation of compensatory signaling pathways, allowing cancer cells to evade the therapeutic blockade. researchgate.netnih.gov Preclinical studies have identified several such resistance mechanisms, providing a strong basis for investigating rational drug combinations.

One key area of investigation has been the interplay between the MEK pathway and other signaling cascades. For instance, in KRAS mutant cell lines resistant to selumetinib, an upregulation of genes in the Wnt pathway has been observed. researchgate.net This finding suggests that concurrent inhibition of both the MEK and Wnt pathways could overcome resistance. researchgate.net Similarly, in the context of neurofibromatosis type 1 (NF1)-related plexiform neurofibromas (pNF), selumetinib treatment has been shown to promote the nuclear translocation and transcriptional activation of YAP, a key component of the Hippo pathway. medsci.orgresearchgate.netnih.gov This activation of YAP may contribute to selumetinib resistance, making the dual targeting of MEK and YAP a promising therapeutic strategy. medsci.orgresearchgate.netnih.gov

In Sonic Hedgehog (SHH) medulloblastoma, RNA sequencing of selumetinib-treated orthotopic xenografts revealed an increased activation of the JAK/STAT3 pathway, suggesting it as a compensatory mechanism that could be targeted to enhance the efficacy of MEK inhibition. nih.gov Furthermore, in RAS-mutant neuroblastoma, the need for combination therapies is underscored by the typically cytostatic and short-lived responses to single-agent MEK inhibitors. aacrjournals.org

Synergistic or Additive Effects in Co-Administration Studies

A growing body of preclinical evidence supports the synergistic or additive anti-tumor activity of selumetinib when combined with other targeted agents in various animal models.

In a xenograft mouse model of NF1-related pNF, the combination of selumetinib and verteporfin (a YAP inhibitor) resulted in a significantly greater inhibition of tumor growth compared to either agent alone. medsci.orgnih.gov This synergistic effect was also observed in vitro, with combination indices indicating a strong synergistic interaction. nih.gov

Similarly, in models of RAS pathway-mutated childhood acute lymphoblastic leukemia, the combination of selumetinib and dexamethasone (B1670325) demonstrated strong synergism in vitro, with combination index values below 0.2. nih.gov In vivo studies in mice engrafted with primary-derived RAS pathway-mutated leukemia cells showed a markedly greater reduction in spleen size and no detectable leukemia in the central nervous system in the combination treatment group compared to single-agent treatments. nih.gov

For KRAS-mutant colorectal cancer, the combination of selumetinib and the HDAC inhibitor vorinostat (B1683920) resulted in synergistic inhibition of proliferation in vitro and additive tumor growth inhibition in vivo. nih.gov In SHH medulloblastoma xenograft models, the combination of selumetinib and the JAK/STAT3 inhibitor pacritinib (B611967) led to a further reduction in tumor growth and enhanced survival compared to monotherapy. nih.gov

The table below summarizes the findings from various preclinical co-administration studies involving selumetinib.

| Cancer Model | Combination Agent | Observed Effect in Animal Models |

|---|---|---|

| NF1-related pNF | Verteporfin (YAP inhibitor) | Significant inhibition of tumor growth compared to single agents. medsci.orgnih.gov |

| RAS-mutated Leukemia | Dexamethasone | Marked reduction in spleen size and elimination of CNS leukemia. nih.gov |

| KRAS-mutant Colorectal Cancer | Vorinostat (HDAC inhibitor) | Additive tumor growth inhibition. nih.gov |

| SHH Medulloblastoma | Pacritinib (JAK/STAT3 inhibitor) | Further reduction in tumor growth and enhanced survival. nih.gov |

Mechanisms of Resistance to Selumetinib D7 in Preclinical Models

Acquired Resistance Mechanisms in Cell Lines and Animal Models

Acquired resistance emerges in tumor cells following a period of successful treatment with a therapeutic agent. For selumetinib (B1684332), this resistance is often driven by molecular changes that either reactivate the MAPK pathway or engage alternative survival pathways.

Preclinical studies have identified several genetic alterations that confer resistance to selumetinib by restoring ERK signaling despite the presence of the inhibitor.

Mutations in MEK1: A notable mechanism of acquired resistance is the development of secondary mutations within the MEK1 kinase itself. For instance, a MEK1(C121S) mutation has been shown to confer resistance to the allosteric MEK inhibitor selumetinib. aacrjournals.org This mutation is located in the binding pocket of selumetinib, thereby altering its ability to inhibit the enzyme effectively. aacrjournals.orgnih.gov

Amplification of Upstream Activators: Amplification of the genes encoding upstream activators of the MAPK pathway is a common resistance mechanism. In colorectal cancer cell lines with BRAF(V600E) or KRAS(G13D) mutations, resistance to selumetinib can arise from the amplification of these respective oncogenes. oup.comresearchgate.net This increased gene dosage leads to higher protein expression, which is sufficient to reactivate ERK signaling even under MEK inhibition. researchgate.net

Mutations in Bypass Pathways: Tumor cells can also develop resistance by acquiring mutations in parallel signaling pathways, thereby circumventing their dependence on the MEK/ERK pathway. Mutations in NRAS, including novel alterations like E63K, and copy number gains of wild-type NRAS or KRAS have been observed in EGFR-mutant lung cancer cell populations with acquired resistance to EGFR inhibitors that subsequently become dependent on RAS signaling and sensitive to MEK inhibition. aacrjournals.orgnih.gov When these cells develop resistance to selumetinib, it is often through these RAS pathway modifications. aacrjournals.org

Table 1: Genetic Alterations Leading to Acquired Selumetinib Resistance in Preclinical Models

| Alteration Type | Gene(s) Involved | Cancer Model(s) | Consequence |

|---|---|---|---|

| Secondary Mutation | MEK1 (e.g., C121S) | Melanoma | Alters drug binding site, restoring MEK activity. aacrjournals.org |

| Gene Amplification | BRAF(V600E), KRAS(G13D) | Colorectal Cancer | Increases protein levels, reactivating ERK signaling. oup.comresearchgate.net |

A frequent mechanism of acquired resistance involves the upregulation of alternative signaling cascades that can sustain cell proliferation and survival when the MAPK pathway is blocked.

PI3K/AKT Pathway: Compensatory activation of the PI3K/AKT pathway is a well-documented mechanism of resistance to MEK inhibitors. nih.gov In various cancer models, including melanoma, colorectal, and lung cancer, prolonged exposure to selumetinib leads to increased AKT phosphorylation. nih.govspandidos-publications.com This can be driven by the loss of the tumor suppressor PTEN or through the reactivation of receptor tyrosine kinases (RTKs). dovepress.comfrontiersin.org The hyperactivation of AKT signaling can restore cell cycle progression and inhibit apoptosis, thus overcoming the effects of MEK inhibition. mdpi.com

Wnt Signaling Pathway: The noncanonical Wnt signaling pathway has been identified as a mediator of resistance to selumetinib, particularly in colorectal cancer. mdpi.comnih.govnih.gov Gene set enrichment analysis of selumetinib-resistant colorectal cancer cell lines revealed an enrichment of genes involved in the Wnt pathway. nih.gov Specifically, the non-canonical Wnt/Ca++ pathway can be activated, and its inhibition has been shown to restore sensitivity to selumetinib in preclinical models. nih.govnih.gov Cross-talk between Wnt and MAPK signaling can also be mediated by proteins like CEMIP, which sustains ERK1/2 activation in selumetinib-resistant models. kuleuven.be

EGFR and other Receptor Tyrosine Kinases (RTKs): Feedback reactivation of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), is another key resistance mechanism. nih.gov Treatment with selumetinib can lead to increased phosphorylation and activation of EGFR in triple-negative breast cancer cells. nih.gov This RTK reactivation can, in turn, stimulate downstream pathways like PI3K/AKT, creating a bypass circuit. nih.govresearchgate.net Upregulation of other RTKs, including platelet-derived growth factor receptor (PDGFR) and ErbB3, has also been implicated in resistance. encyclopedia.pub

Table 2: Upregulated Compensatory Pathways in Acquired Selumetinib Resistance

| Pathway | Key Proteins | Cancer Model(s) | Mechanism of Action |

|---|---|---|---|

| PI3K/AKT | PIK3CA, AKT, PTEN | Melanoma, Colorectal Cancer, Lung Cancer | Promotes cell survival and proliferation independent of MEK/ERK signaling. nih.govspandidos-publications.commdpi.com |

| Wnt | WNT Receptors, β-catenin, CEMIP | Colorectal Cancer | Sustains proliferation and can maintain ERK activation through scaffold proteins. nih.govkuleuven.be |

Beyond genetic and signaling alterations, cancer cells can adapt to selumetinib treatment through profound changes in their cellular state and phenotype.

Epithelial-to-Mesenchymal Transition (EMT): EMT is a developmental program that can be co-opted by cancer cells to acquire invasive properties and drug resistance. aacrjournals.org This phenotypic switch is a source of cellular plasticity that allows malignant cells to adapt to the selective pressure of targeted therapies. aacrjournals.orgnih.gov In response to MEK inhibition, some cancer cells undergo EMT, which is associated with resistance and the activation of alternative survival pathways. nih.gov

Phenotype Switching and Drug-Tolerant Persisters: A subpopulation of cancer cells can survive initial therapy by entering a reversible, slow-cycling, or dormant state, often referred to as "drug-tolerant persisters" (DTPs). aacrjournals.orgnih.gov These cells exhibit phenotypic plasticity and can serve as a reservoir from which stable, genetically resistant clones eventually emerge. aacrjournals.orgmdpi.com This switching between different cellular phenotypes, for example between a proliferative and an invasive state in melanoma, is a key mechanism for evading therapy. mdpi.comdntb.gov.ua

Metabolic Reprogramming: Acquired resistance to MEK inhibitors can be associated with metabolic alterations. aacrjournals.org Resistant cells often display increased glycolysis, a phenomenon known as the Warburg effect, which provides an adaptive metabolic advantage. aacrjournals.org

Upregulation of Compensatory Signaling Pathways (e.g., Wnt, PI3K/AKT, EGFR)

Intrinsic Resistance Mechanisms in Preclinical Settings

Intrinsic, or de novo, resistance refers to the inherent lack of response of a tumor to a given therapy from the outset. In the context of selumetinib, several preclinical mechanisms have been described.

Baseline Activation of Bypass Pathways: The pre-existence of activating mutations in pathways parallel to the MAPK cascade can confer intrinsic resistance. For example, co-existing mutations in PIK3CA in KRAS-mutant colorectal cancers can render the cells resistant to MEK inhibition because cell cycle progression becomes dependent on PI3K signaling rather than MEK/ERK signaling. mdpi.com Similarly, high basal levels of phosphorylated AKT are associated with intrinsic resistance to selumetinib in melanoma and other cancers. spandidos-publications.comfrontiersin.org

Activation of cAMP-dependent Protein Kinase A (PKA): Microarray gene expression profiling of a panel of cancer cell lines revealed that the activation of the cAMP-dependent protein kinase A (PKA) pathway was associated with intrinsic resistance to selumetinib. nih.gov In resistant lung and colorectal cancer cells, PKA activation was a distinguishing feature, and combined inhibition of both MEK and PKA could overcome this resistance. nih.gov

Low NF1 Expression: In models of pediatric low-grade glioma, low expression of the tumor suppressor neurofibromin 1 (NF1) was associated with resistance to selumetinib. spandidos-publications.com Lower NF1 levels can lead to the uncontrolled activation of its downstream effectors, including the RAS/RAF/MEK and PI3K/AKT pathways, thus blunting the effect of MEK inhibition. spandidos-publications.com

Strategies to Overcome Resistance in Preclinical Models

Understanding the mechanisms of resistance is crucial for developing strategies to overcome or delay its onset. Most preclinical strategies involve combination therapies that target both the primary pathway and the resistance mechanism.

The development of new MEK inhibitors with different properties represents a theoretical strategy to combat resistance to existing agents like selumetinib.

Alternative Binding Modes: Selumetinib is a non-ATP-competitive (allosteric) inhibitor. tandfonline.com Resistance mutations, such as MEK1(C121S), can specifically affect the binding of this class of inhibitors. aacrjournals.org In contrast, ATP-competitive MEK inhibitors, such as E6201, bind to a different site on the MEK enzyme. Preclinical studies have shown that E6201 can be effective against melanoma cells harboring the MEK1(C121S) mutation that are resistant to selumetinib. aacrjournals.org This suggests that sequential or combination therapy with MEK inhibitors that have different binding mechanisms could be a viable strategy to overcome acquired resistance.

Increased Potency and Different Pharmacological Profiles: Other MEK inhibitors, such as trametinib (B1684009) and cobimetinib, have been developed and show different potency and clinical activity profiles compared to selumetinib. tandfonline.com While not strictly "next-generation" in a temporal sense, the existence of multiple MEK inhibitors allows for the theoretical possibility of selecting an agent based on the specific resistance mechanism. For example, if resistance is driven by insufficient pathway inhibition, a more potent inhibitor might be effective. tandfonline.comfrontiersin.org The ongoing development of novel RAF and MEK inhibitors with distinct biochemical properties holds promise for overcoming the challenges of adaptive resistance. mdpi.com

Rational Combination Therapies to Circumvent Resistance

Preclinical research has explored various rational combination therapies to overcome both intrinsic and acquired resistance to the MEK inhibitor selumetinib. These strategies often involve co-targeting pathways that are activated as compensatory or bypass mechanisms in selumetinib-resistant cancer models.

One prominent resistance mechanism involves the activation of the Wnt signaling pathway. In preclinical models of KRAS-mutant colorectal cancer (CRC), cell lines resistant to selumetinib showed upregulation of genes in both canonical and non-canonical Wnt pathways. researchgate.net This finding led to the investigation of combining selumetinib with a Wnt pathway modulator. The combination of selumetinib and Cyclosporin A (CsA), which has Wnt-modulating activity, demonstrated antitumor effects in patient-derived xenograft (PDX) models of CRC. researchgate.net Further studies have also pointed to the potential of combining MEK inhibitors with Tankyrase (TNKS) inhibitors, as dual inhibition can lead to more significant apoptosis and anti-tumor activity in KRAS-mutant cancers by suppressing a newly identified resistance mechanism. researchgate.net

Another strategy involves targeting parallel or downstream signaling pathways. In acute myeloid leukemia (AML) models, resistance to SYK inhibition was found to be primarily driven by the reactivation of the RAS–MAPK–ERK signaling pathway. aacrjournals.org This observation prompted the combination of a SYK inhibitor with a MEK inhibitor. The combination of the SYK inhibitor entospletinib (B612047) and the MEK inhibitor PD0325901 showed strong synergy in RAS-mutant AML cell lines. aacrjournals.org This suggests that targeting downstream effectors of RAS signaling can overcome resistance to upstream inhibitors. aacrjournals.org

In the context of non-small cell lung cancer (NSCLC) and CRC, activation of the cAMP-dependent protein kinase A (PKA) has been associated with resistance to MEK inhibitors. nih.gov Preclinical studies demonstrated that combined targeting of both MEK and PKA could inhibit the growth of MEK inhibitor-resistant cancer cell lines both in vitro and in vivo. nih.gov

For cancers with BRAF or RAS mutations, combining different inhibitors within the MAPK pathway or targeting parallel pathways like the PI3K/AKT pathway has been a key area of investigation. In BRAF V600E melanoma models with acquired resistance to a combination of a type I RAF inhibitor (vemurafenib) and a MEK inhibitor (selumetinib), switching to a type II RAF inhibitor in combination with a MEK inhibitor was tested to overcome resistance. aacrjournals.org Furthermore, in KRAS-mutant lung cancer preclinical models, the combination of MEK inhibitors and PI3K inhibitors was found to inhibit tumor growth. sci-hub.se However, this combination faced challenges in clinical trials due to dose-limiting toxicities. sci-hub.se In colorectal cancer models, adding a third agent, such as a BCL2 inhibitor (like ABT-263), to a MEK and PI3K inhibitor combination was shown to be effective in preventing the acquisition of resistance. nih.gov

The table below summarizes key preclinical findings for combination therapies designed to circumvent selumetinib resistance.

| Cancer Model | Resistance Mechanism | Combination Strategy | Preclinical Finding | Citation |

| KRAS-Mutant Colorectal Cancer (CRC) | Upregulation of Wnt pathway | Selumetinib + Cyclosporin A (CsA) | Demonstrated antitumor activity in patient-derived xenograft (PDX) models. | researchgate.net |

| KRAS-Mutant Cancers | Feedback loop involving Tankyrase (TNKS) | MEK Inhibitor + TNKS Inhibitor | Dual inhibition led to more robust apoptosis and anti-tumor activity in vitro and in vivo. | researchgate.net |

| Lung and Colorectal Cancer | Activation of cAMP-dependent protein kinase A (PKA) | MEK Inhibitor + PKA Inhibitor | Resulted in cancer cell growth inhibition in MEK inhibitor-resistant cell lines. | nih.gov |

| Acute Myeloid Leukemia (AML) | Reactivation of RAS–MAPK–ERK pathway | SYK Inhibitor (Entospletinib) + MEK Inhibitor (PD0325901) | Strong synergy was observed in overcoming resistance in RAS-mutant cell lines. | aacrjournals.org |

| Colorectal Cancer | General acquired resistance | MEK Inhibitor + PI3K Inhibitor + BCL2 Inhibitor (ABT-263) | Addition of a third agent (BCL2 inhibitor) was able to block the acquisition of resistance. | nih.gov |

| BRAF V600E Melanoma | Acquired resistance to Type I RAFi + MEKi | Type II RAF Inhibitor + MEK Inhibitor | Switching from a type I to a type II RAF inhibitor was tested to overcome resistance. | aacrjournals.org |

Biomarker Research in Preclinical Selumetinib D7 Studies

Identification of Predictive Biomarkers for Response in Preclinical Models

Predictive biomarkers are essential for stratifying patient populations to identify those who will most likely benefit from selumetinib (B1684332) therapy. Preclinical investigations have centered on molecular indicators of pathway activation and specific gene expression profiles that correlate with sensitivity.

Molecular Markers of Pathway Activation (e.g., RAS/RAF/MEK mutations, pERK levels)

The RAS/RAF/MEK/ERK signaling cascade is a central regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers. tandfonline.com Preclinical studies have consistently demonstrated that cancer cell lines and tumor models harboring activating mutations in genes of this pathway, such as BRAF and RAS (KRAS, NRAS), are particularly sensitive to selumetinib. nih.govtandfonline.com These mutations lead to a state of dependency on the MEK/ERK pathway, making them prime targets for MEK inhibition. nih.gov For instance, selumetinib has shown significant preclinical activity in models of neurofibromatosis type 1 (NF1), where the loss of the NF1 gene results in hyperactive Ras signaling. nih.gov

Beyond the genetic makeup, the level of phosphorylated ERK (pERK), the direct downstream substrate of MEK, serves as a crucial biomarker. nih.gov High baseline levels of pERK often indicate that a tumor is reliant on this pathway for its growth and proliferation, thus predicting a greater sensitivity to selumetinib. researchgate.net Conversely, tumors with low intrinsic pERK levels may be less dependent on MEK signaling and, consequently, less responsive to its inhibition.

Gene Expression Signatures Correlating with Sensitivity or Resistance

While single gene mutations are powerful predictors, a broader view of the tumor's transcriptional landscape can offer a more refined prediction of response. cancerbiomed.org Gene expression profiling in preclinical models has successfully identified signatures that distinguish sensitive from resistant tumors. oncotarget.com For example, a "MEK signature" has been shown to predict response to selumetinib in gastric cancer cell lines, sometimes even in the absence of a KRAS mutation. oncotarget.com

Conversely, these studies also uncover mechanisms of resistance. The development of resistance to selumetinib can be driven by the activation of alternative survival pathways. nih.gov For instance, gene expression analyses have revealed that resistance can be associated with the activation of the cAMP-dependent protein kinase A (PKA) pathway or pathways involving receptor tyrosine kinases. nih.govmdpi.com Identifying these resistance signatures is critical for devising rational combination therapies to overcome resistance. researchgate.net

Identification of Pharmacodynamic Biomarkers of Target Engagement and Pathway Inhibition

Pharmacodynamic (PD) biomarkers provide crucial evidence that a drug is reaching its intended target and exerting the desired biological effect. For selumetinib, the principal PD biomarker is the reduction of ERK phosphorylation (pERK). nih.gov

Preclinical studies in various tumor models have shown that selumetinib administration leads to a significant and sustained inhibition of pERK in tumor tissue. nih.govnih.gov This inhibition confirms successful target engagement of MEK1/2. The degree of pERK suppression has been linked to the antitumor activity of the drug. nih.gov Furthermore, this effect can often be measured in surrogate tissues, such as peripheral blood mononuclear cells (PBMCs), providing a less invasive method to monitor drug activity in clinical settings. nih.gov In addition to pERK, the expression of downstream target genes of the MAPK pathway, such as DUSP6 and FOS, can also serve as transcript-based pharmacodynamic biomarkers of pathway inhibition. nih.gov

Methodologies for Biomarker Quantification in Preclinical Samples (e.g., Western blot, immunohistochemistry, RNA-sequencing)

A variety of robust methodologies are employed in preclinical research to measure and quantify these critical biomarkers.

Western Blot: This is a standard laboratory technique used to detect and semi-quantify specific proteins in samples from cell lines or tumor tissues. It is frequently used to measure the levels of pERK and total ERK, providing direct evidence of MEK pathway inhibition following selumetinib treatment. researchgate.net

Immunohistochemistry (IHC): IHC allows for the visualization of protein expression within the architectural context of a tissue sample. It is invaluable for assessing the level and distribution of pERK in tumor sections, revealing the extent and uniformity of target inhibition across the tumor. nih.govnih.gov

RNA-sequencing (RNA-seq): This powerful, high-throughput method provides a comprehensive snapshot of the entire transcriptome. In preclinical selumetinib research, RNA-seq is instrumental in identifying the complex gene expression signatures that correlate with sensitivity or resistance, offering deep insights into the molecular response to MEK inhibition. biorxiv.org

Table 7.1: Methodologies for Preclinical Biomarker Quantification

| Methodology | Biomarker(s) Measured | Application in Selumetinib Research |

|---|---|---|

| Western Blot | Phosphorylated ERK (pERK), Total ERK, pAKT | To quantify protein levels and confirm inhibition of MEK and other signaling pathways in cell and tumor lysates. |

| Immunohistochemistry (IHC) | Phosphorylated ERK (pERK) | To visualize and assess the in-situ level and distribution of target inhibition within tumor tissues. nih.gov |

| RNA-sequencing (RNA-seq) | Whole transcriptome gene expression | To identify gene signatures that predict sensitivity or resistance and to uncover novel mechanisms of drug action. biorxiv.org |

Translational Potential of Preclinical Biomarkers

The biomarkers identified and validated in preclinical models have a high degree of translational potential and have been instrumental in guiding the clinical development of selumetinib.

The predictive biomarkers of response, particularly BRAF and NF1 mutations, have been successfully translated into the clinic and are used to select patients for treatment. cancer.gov This biomarker-driven approach enhances the likelihood of therapeutic benefit.

The key pharmacodynamic biomarker, pERK, is widely used in clinical trials. cancer.gov Measuring the change in pERK levels in paired tumor biopsies or surrogate tissues before and after treatment provides definitive proof of on-target drug activity in patients and can help in determining the optimal biological dose. nih.govnih.gov